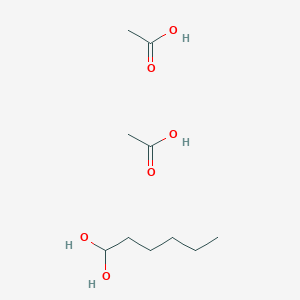

Acetic acid;hexane-1,1-diol

Description

Significance of Geminal Diols as Reactive Intermediates in Organic Chemistry

Geminal diols, also known as 1,1-diols or ketone/aldehyde hydrates, are organic compounds characterized by two hydroxyl (-OH) groups bonded to the same carbon atom. fiveable.mepearson.com They are most commonly encountered as intermediates in the hydration of carbonyl compounds (aldehydes and ketones), a reversible nucleophilic addition reaction. fiveable.meresearchgate.net While most geminal diols are considered unstable and readily dehydrate to revert to the parent carbonyl compound, their transient existence is crucial for understanding the mechanisms of many organic reactions. fiveable.mepearson.comnih.gov

The stability of a geminal diol is heavily influenced by the electronic nature of the substituents on the diol-bearing carbon. Electron-withdrawing groups, such as in chloral (B1216628) hydrate (B1144303) or hexafluoroacetone (B58046) hydrate, can significantly stabilize the geminal diol form, making it the favored species at equilibrium. wikipedia.org Conversely, electron-donating groups tend to destabilize the diol and favor the carbonyl form. wikipedia.org

Geminal diols are key reactive intermediates in a variety of chemical transformations. fiveable.me For instance, they are central to the mechanism of ester hydrolysis and the reduction of carbonyl compounds. fiveable.me Their formation and subsequent reaction are often the rate-determining steps in these processes. The study of these intermediates, often requiring specialized spectroscopic techniques like NMR and IR spectroscopy, provides vital information on reaction pathways and kinetics. fiveable.meconicet.gov.ar The fleeting nature of most geminal diols makes them a classic example of an elusive yet mechanistically significant class of molecules in physical organic chemistry. nih.gov

Role of Carboxylic Acids, Specifically Acetic Acid, in Catalysis and Reaction Environments

Carboxylic acids are versatile players in organic chemistry, serving not only as substrates but also as powerful catalysts and adaptive functional groups. acs.orgacs.orgresearchgate.net Acetic acid (CH₃COOH), a simple and widely available carboxylic acid, is frequently employed as a catalyst in numerous organic transformations due to its acidity, low boiling point, and water miscibility. researchgate.netfiveable.me It can function as a Brønsted acid catalyst, donating a proton to activate substrates, or participate directly in reaction mechanisms.

In catalytic roles, acetic acid is effective in promoting reactions such as N-acylation of amines, where it serves as a more environmentally benign alternative to metal catalysts. researchgate.net It is also used in the synthesis of various heterocyclic compounds. researchgate.net The acidic environment provided by acetic acid can influence reaction equilibria, such as the hydration of carbonyls to form geminal diols. fiveable.me Furthermore, acetic acid can act as a promoter in more complex catalytic systems, for instance, in the hydrogenation of CO₂ to methanol (B129727) using ruthenium complexes, where it activates the CO₂ molecule for the reaction. rsc.org

The carboxyl group itself is a key functional handle. It can be transformed into a wide array of other functional groups, and its derivatives, particularly esters, are of immense industrial importance as solvents and precursors. researchgate.netwikipedia.orgalfa-chemistry.com The ability of carboxylic acids to act as ligands, surface modifiers, and charge mediators also makes them fundamental in materials science and nanotechnology. researchgate.net

Contextualization of Hexane-1,1-diol within Geminal Diol Research

Hexane-1,1-diol, the geminal diol derived from the hydration of hexanal (B45976), represents a specific case within the broader family of these unstable intermediates. Like other simple aliphatic geminal diols, it is expected to be inherently unstable, with the equilibrium strongly favoring its corresponding aldehyde form. wikipedia.org Research on specific, longer-chain geminal diols like hexane-1,1-diol is less common than for simpler analogues such as methanediol. nih.gov

The compound "Acetic acid;hexane-1,1-diol" (CAS Number 64847-81-0) points to a more complex chemical entity than a simple mixture. This suggests a derivative where one or both hydroxyl groups of the hexane-1,1-diol are esterified by acetic acid. Such a compound combines the structural features of a longer alkyl chain with the dual functionality of hydroxyl groups and an ester linkage. This structure could serve as a protected form of hexane-1,1-diol, which can be deprotected under acidic conditions to release the reactive diol for subsequent reactions like polymerization. The study of such systems provides insight into how the inherent instability of a geminal diol can be masked through derivatization, allowing for its controlled release and reaction.

Research Scope and Contemporary Challenges in Studying Unstable Chemical Entities

The investigation of unstable chemical entities like geminal diols is a significant challenge in chemistry that pushes the boundaries of analytical and computational methods. nih.govkcasbio.com The primary difficulty lies in their short lifetimes, which preclude isolation and characterization by conventional means. researchgate.net Understanding the structure, stability, and reactivity of these transient species is crucial for elucidating reaction mechanisms and designing new chemical processes. primeprocesssafety.com

Modern research employs a range of sophisticated techniques to study these fleeting molecules:

Time-Resolved Spectroscopy: Pump-probe techniques, such as transient absorption and time-resolved Raman or emission spectroscopy, allow for the detection and characterization of species with lifetimes on the order of femtoseconds to milliseconds. researchgate.netoxinst.comresearchgate.net These methods involve exciting a sample with a short laser pulse (the pump) and monitoring the subsequent changes with a second pulse (the probe).

Advanced Diffraction Methods: For species that can be generated in a crystalline state, time-resolved X-ray diffraction techniques, including Laue diffraction and serial femtosecond crystallography, can provide a direct picture of molecular structures as they evolve during a reaction. researchgate.netmdpi.com

Computational Chemistry: Quantum-chemical calculations are indispensable for predicting the properties of unstable intermediates. rsc.org These methods can calculate structures, energies, and spectroscopic signatures, providing a theoretical framework to interpret experimental data and understand reaction pathways where direct observation is difficult.

These advanced methods are critical for overcoming the challenges posed by the inherent instability of reactive intermediates, providing a window into the dynamic processes that govern chemical transformations. primeprocesssafety.comaip.org

Structure

2D Structure

Properties

CAS No. |

64847-81-0 |

|---|---|

Molecular Formula |

C10H22O6 |

Molecular Weight |

238.28 g/mol |

IUPAC Name |

acetic acid;hexane-1,1-diol |

InChI |

InChI=1S/C6H14O2.2C2H4O2/c1-2-3-4-5-6(7)8;2*1-2(3)4/h6-8H,2-5H2,1H3;2*1H3,(H,3,4) |

InChI Key |

ODADMGPVYXICRP-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCC(O)O.CC(=O)O.CC(=O)O |

Origin of Product |

United States |

Mechanistic Elucidation of Hexane 1,1 Diol Formation Through Carbonyl Hydration

Nucleophilic Addition Pathways to Aldehydes: Hexanal (B45976) as a Precursor to Hexane-1,1-diol

Aldehydes, such as hexanal, are characterized by a carbonyl group (a carbon atom double-bonded to an oxygen atom). The differing electronegativities of carbon and oxygen result in a polarized bond, with the carbonyl carbon bearing a partial positive charge and the oxygen a partial negative charge. This inherent electrophilicity of the carbonyl carbon makes it susceptible to attack by nucleophiles.

The hydration of an aldehyde is a nucleophilic addition reaction where water acts as the nucleophile. youtube.comorganicchemistrytutor.com In the case of hexanal, the addition of a water molecule across the carbonyl double bond leads to the formation of hexane-1,1-diol, a geminal diol. libretexts.orgchemistrysteps.com This reaction is reversible, and the position of the equilibrium depends on the structure of the carbonyl compound. openstax.orglibretexts.org Generally, the equilibrium for the hydration of aldehydes is more favorable than for ketones due to lesser steric hindrance and greater electrophilicity of the carbonyl carbon in aldehydes. youtube.comchemistrysteps.com

The reaction can proceed under neutral conditions, but it is typically slow. The rate of hydration can be significantly increased by the presence of an acid or a base catalyst. libretexts.orgopenstax.orglibretexts.org

Acid-Catalyzed Hydration Mechanisms of Aldehydes

Under acidic conditions, the hydration of aldehydes like hexanal is accelerated. The mechanism involves the initial activation of the carbonyl group, followed by nucleophilic attack and proton transfer steps.

The first step in the acid-catalyzed hydration of hexanal is the protonation of the carbonyl oxygen by an acid, such as hydronium ion (H₃O⁺). libretexts.orgopenstax.orgyoutube.com This protonation creates a resonance-stabilized cation, which significantly increases the electrophilicity of the carbonyl carbon. youtube.comorganicchemistrytutor.comyoutube.com The positive charge on the oxygen makes the carbonyl carbon a much better electrophile, rendering it more susceptible to attack by a weak nucleophile like water. organicchemistrytutor.comlibretexts.org This activation of the carbonyl group is a key feature of acid catalysis in nucleophilic addition reactions. chemicalforums.com

Following the enhancement of electrophilicity, a water molecule, acting as the nucleophile, attacks the carbonyl carbon. libretexts.orgyoutube.com This attack results in the formation of a new carbon-oxygen bond and the movement of the pi electrons from the carbonyl double bond onto the oxygen atom, neutralizing its positive charge. The attacking water molecule now bears a positive charge.

To complete the reaction and form the stable geminal diol, a series of proton transfers occurs. A water molecule in the surrounding medium can act as a base, deprotonating the oxonium ion intermediate to yield the final product, hexane-1,1-diol, and regenerating the acid catalyst (hydronium ion). libretexts.org

Base-Catalyzed Hydration Mechanisms of Aldehydes

In the presence of a base, the hydration of hexanal follows a different mechanistic pathway. Instead of activating the aldehyde, the base increases the nucleophilicity of the attacking species.

Under basic conditions, the hydroxide ion (OH⁻) is the active nucleophile, which is significantly more potent than a neutral water molecule. openstax.orglibretexts.org The reaction is initiated by the direct nucleophilic attack of the hydroxide ion on the electrophilic carbonyl carbon of hexanal. youtube.comyoutube.com This attack leads to the formation of a tetrahedral alkoxide intermediate, where the negative charge resides on the oxygen atom that was formerly part of the carbonyl group. libretexts.org

The final step in the base-catalyzed mechanism is the protonation of the alkoxide intermediate. A water molecule in the solution acts as a proton donor, transferring a proton to the negatively charged oxygen of the alkoxide. libretexts.org This step results in the formation of hexane-1,1-diol and regenerates the hydroxide ion, which can then participate in the catalysis of another hexanal molecule. libretexts.org

Data on Aldehyde Hydration

The equilibrium between an aldehyde and its hydrate (B1144303) form in water can be quantified by an equilibrium constant (K_hyd). A larger K_hyd value indicates that the hydrate form is more favored at equilibrium.

| Aldehyde | K_hyd | % Hydrate at Equilibrium |

|---|---|---|

| Formaldehyde | 2000 | >99.9% |

| Acetaldehyde | 1.0 | 50% |

| Hexanal | ~0.7 | ~41% |

| Chloral (B1216628) | 28000 | >99.9% |

Data is approximate and compiled from various sources for illustrative purposes.

The table demonstrates that electron-withdrawing groups (like the three chlorine atoms in chloral) significantly increase the equilibrium constant for hydration by enhancing the electrophilicity of the carbonyl carbon. youtube.com Conversely, larger alkyl groups, as in hexanal, result in a less favorable equilibrium for the hydrate compared to smaller aldehydes like formaldehyde and acetaldehyde, due to both steric effects and the electron-donating nature of alkyl groups which slightly reduces the electrophilicity of the carbonyl carbon. chemistrysteps.com

Thermodynamic and Kinetic Aspects of Hexane 1,1 Diol Equilibrium

Aldehyde-Geminal Diol Equilibrium Constant (K_hydration) Determination

The equilibrium constant for the hydration of an aldehyde (K_hydration) is a quantitative measure of the extent to which the aldehyde is converted to its corresponding geminal diol in an aqueous solution. For the hydration of n-hexanal, this equilibrium can be represented as:

CH₃(CH₂)₄CHO + H₂O ⇌ CH₃(CH₂)₄CH(OH)₂

The equilibrium constant, K_hydration, is given by the ratio of the concentration of the product (hexane-1,1-diol) to the concentration of the reactants (hexanal). It is important to note that the concentration of water is typically considered constant and is incorporated into the equilibrium constant.

A study utilizing a rectangular pulse method with a double-mixing gas-liquid contactor has provided experimental values for the hydration equilibrium constant of n-hexanal in deionized water at various temperatures. These values are crucial for understanding the thermodynamic favorability of the hydration process.

Interactive Data Table: Hydration Equilibrium Constants (K_hydration) for n-Hexanal at Different Temperatures

| Temperature (°C) | Temperature (K) | K_hydration (dimensionless) |

| 5.3 | 278.45 | 0.65 |

| 10.5 | 283.65 | 0.54 |

| 16.1 | 289.25 | 0.45 |

| 22.5 | 295.65 | 0.36 |

This data is derived from stimulus-response experiments measuring the mass transfer of n-hexanal in an aqueous environment.

Factors Governing Equilibrium Position and Geminal Diol Stability

The stability of hexane-1,1-diol and the position of the hydration equilibrium are influenced by a combination of electronic, steric, and environmental factors.

The electronic nature of substituents on or near the carbonyl group plays a significant role in determining the stability of the corresponding geminal diol. Electron-withdrawing groups tend to stabilize the geminal diol form. nist.govresearchgate.net This is because these groups destabilize the partial positive charge on the carbonyl carbon of the aldehyde, making it more susceptible to nucleophilic attack by water. bohrium.com For instance, aldehydes with strongly electron-withdrawing groups, such as chloral (B1216628), exist almost entirely as the geminal diol (chloral hydrate) in aqueous solution. nist.gov

Conversely, electron-donating groups stabilize the carbonyl group, thus shifting the equilibrium towards the aldehyde. In the case of hexanal (B45976), the pentyl group is an electron-donating alkyl group, which contributes to the relatively modest values of its K_hydration.

Steric hindrance around the carbonyl carbon can significantly impact the hydration equilibrium. researchgate.net Larger alkyl groups can sterically hinder the approach of a water molecule to the carbonyl carbon, thereby disfavoring the formation of the tetrahedral geminal diol. mdpi.com This effect is more pronounced in ketones, where two alkyl groups are attached to the carbonyl carbon, leading to much lower hydration equilibrium constants compared to aldehydes. bohrium.com For hexanal, the straight-chain pentyl group offers some steric hindrance, contributing to the equilibrium favoring the aldehyde form.

The hydration of aldehydes is generally an exothermic process. According to Le Chatelier's principle, an increase in temperature will shift the equilibrium in the endothermic direction, which is the dehydration of the geminal diol back to the aldehyde. This is consistent with the experimental data for n-hexanal, which shows that the K_hydration value decreases as the temperature increases.

The temperature dependence of the hydration equilibrium constant can be used to determine the standard enthalpy change (ΔH°) and standard entropy change (ΔS°) of the reaction using the van 't Hoff equation:

ln(K_hydration) = - (ΔH°/R)(1/T) + (ΔS°/R)

where R is the gas constant and T is the absolute temperature. The negative slope of a plot of ln(K_hydration) versus 1/T confirms that the hydration of n-hexanal is an exothermic process.

Intramolecular Hydrogen Bonding and its Role in Diol Stabilization

Intramolecular hydrogen bonding can be a significant factor in the stabilization of molecules containing multiple hydroxyl groups. researchgate.net In the context of hexane-1,1-diol, this would involve the formation of a hydrogen bond between the two hydroxyl groups attached to the same carbon atom.

However, for simple geminal diols, the formation of a stable intramolecular hydrogen bond is generally considered unlikely due to the significant ring strain it would introduce in the resulting five-membered ring. researchgate.net While such bonding can be a stabilizing factor in more complex or sterically constrained diols, for hexane-1,1-diol, the energetic cost of forming the strained ring is expected to outweigh the energetic benefit of the hydrogen bond. acs.org

Studies on various diols have shown that the presence and strength of intramolecular hydrogen bonds are highly dependent on the relative positions of the hydroxyl groups. researchgate.net For instance, in 1,4-butanediol, a strong intramolecular hydrogen bond is observed in the vapor phase. researchgate.net In contrast, for 1,2-diols, the interaction is weaker. researchgate.net Given the geometry of a geminal diol, the proximity of the two hydroxyl groups on the same carbon atom does not favor the ideal geometry for strong hydrogen bond formation.

Therefore, while the potential for intramolecular hydrogen bonding exists, it is not considered a major contributor to the stabilization of hexane-1,1-diol. The inherent instability of having two electronegative oxygen atoms on the same carbon atom remains the dominant factor.

Hydration in Gas Phase versus Aqueous Solution Environments

The hydration of carbonyl compounds to form geminal diols can occur in both the gas phase and in aqueous solution, though the extent of hydration and the position of the equilibrium can differ significantly between these environments.

In aqueous solutions, the high concentration of water drives the equilibrium towards the formation of the geminal diol, according to Le Chatelier's principle. For many simple aldehydes, a significant fraction exists as the hydrate (B1144303) at equilibrium in water. youtube.com The hydration reaction is both acid and base-catalyzed, with the presence of an acid like acetic acid increasing the rate at which equilibrium is reached. chemistrysteps.com

In the gas phase, the concentration of water is typically much lower, which would be expected to shift the equilibrium significantly towards the aldehyde. However, studies on the gas-phase hydration of other aldehydes have shown that this process can still be thermodynamically favorable, particularly in atmospheric chemistry contexts where acidic aerosols can catalyze the reaction. researchgate.netcolorado.edu Research on the acid-catalyzed reactions of hexanal on sulfuric acid particles has demonstrated that in acidic environments, hexanal can undergo reactions such as hemiacetal formation, indicating the activation of the carbonyl group by the acid. researchgate.netcolorado.edu

The thermodynamic parameters for the hydration of aldehydes are influenced by the solvation of the reactants and products. The stabilization of the polar hydroxyl groups of the diol by water molecules in the aqueous phase contributes to favoring the hydrated form compared to the gas phase.

| Aldehyde | Equilibrium Constant (Khydr) |

|---|---|

| Formaldehyde | 2 x 10³ |

| Acetaldehyde | 1.0 |

| Propionaldehyde | 0.7 |

| Chloral | 3 x 10⁴ |

This table presents generalized data for illustrative purposes, showing the trend of decreasing hydration with increasing alkyl chain length and the effect of electron-withdrawing groups.

Catalytic and Solvent Roles of Acetic Acid in Geminal Diol Chemistry

Acetic Acid as a Protic Acid Catalyst in Carbonyl Hydration and Related Reactions

The hydration of a carbonyl group, such as that in hexanal (B45976), involves the nucleophilic addition of water. Under neutral conditions, this reaction is typically slow. Acetic acid serves as an effective protic acid catalyst, accelerating the reaction by increasing the electrophilicity of the carbonyl carbon. libretexts.orglibretexts.org The catalytic mechanism proceeds through several key steps.

First, the carbonyl oxygen of hexanal is protonated by acetic acid. This protonation creates a resonance-stabilized intermediate, significantly increasing the partial positive charge on the carbonyl carbon and rendering it more susceptible to nucleophilic attack. libretexts.orgresearchgate.net Subsequently, a water molecule, acting as a nucleophile, attacks the activated carbonyl carbon. libretexts.org This leads to the formation of a protonated geminal diol. In the final step, the conjugate base of the catalyst (acetate) or another water molecule abstracts a proton from the attacking water moiety, regenerating the acid catalyst and yielding the neutral hexane-1,1-diol product. libretexts.org

Theoretical studies on similar systems, such as the hydration of acetone, suggest a "co-operative" mechanism where acetic acid and a water molecule may form a bridge to facilitate C-O bond formation and proton transfer simultaneously, thereby avoiding charged intermediates. scilit.comresearchgate.net This cooperative pathway underscores the nuanced role of acetic acid beyond simple protonation.

Acid-Catalyzed Hydration of Hexanal

| Step | Description | Key Transformation |

|---|---|---|

| 1. Protonation | The carbonyl oxygen of hexanal is protonated by acetic acid. | Increases electrophilicity of the carbonyl carbon. researchgate.net |

| 2. Nucleophilic Attack | A water molecule attacks the electrophilic carbonyl carbon. | Formation of a C-O bond and a protonated diol intermediate. libretexts.org |

| 3. Deprotonation | The conjugate base (acetate) or water removes a proton. | Formation of the neutral hexane-1,1-diol and regeneration of the acid catalyst. libretexts.org |

Impact of Acetic Acid Concentration on Reaction Rates and Yields

The concentration of acetic acid as a catalyst has a direct and significant impact on the rate of geminal diol formation. As with most catalyzed reactions, an increase in the concentration of the catalyst leads to an acceleration of the reaction rate. researchgate.net This is because a higher concentration of acetic acid results in a greater number of protonated hexanal molecules at any given moment, increasing the frequency of successful nucleophilic attacks by water. Studies on the equilibration of hexanal in buffered systems have shown that plots of the observed rate constant versus the total buffer concentration are often linear, indicating a direct dependence of the rate on the acid concentration. researchgate.net

While the reaction rate is highly dependent on the acetic acid concentration, the reaction yield at equilibrium is not directly altered by the catalyst. libretexts.org A catalyst accelerates both the forward (hydration) and reverse (dehydration) reactions equally. Therefore, it allows the system to reach equilibrium more quickly but does not change the position of that equilibrium. The final yield of hexane-1,1-diol is primarily determined by the inherent stability of the geminal diol relative to the aldehyde and water, a factor influenced by steric and electronic effects of the alkyl chain. libretexts.orgwikipedia.org

Effect of Acetic Acid Concentration on Hexanal Hydration

| Acetic Acid Concentration (mol/L) | Relative Reaction Rate | Equilibrium Yield of Hexane-1,1-diol |

|---|---|---|

| 0.01 | Low | Governed by equilibrium constant (Keq) |

| 0.10 | Medium | Governed by equilibrium constant (Keq) |

| 1.00 | High | Governed by equilibrium constant (Keq) |

Acetic Acid as a Solvent System for Geminal Diol Synthesis and Reactions

In addition to its catalytic role, acetic acid can also function as a solvent for the synthesis and subsequent reactions of geminal diols. rsc.orgresearchgate.net As a polar protic solvent, acetic acid is capable of dissolving a range of reactants. It can effectively solvate the relatively nonpolar hexanal as well as the highly polar water, creating a homogeneous reaction medium that facilitates interaction between the reactants.

The use of glacial acetic acid can be particularly advantageous in reactions where the presence of water needs to be carefully controlled. researchgate.net Its protic nature and ability to form hydrogen bonds help to stabilize the polar transition states involved in the hydration mechanism. Furthermore, when used as the solvent, the concentration of acetic acid is inherently high, ensuring a rapid catalytic rate. This dual function as both catalyst and solvent simplifies the reaction setup, making it an efficient system for certain chemical transformations involving diols. rsc.orgresearchgate.net

Interactions Between Acetic Acid and Hexane-1,1-diol: Hydrogen Bonding and Adduct Formation

Once hexane-1,1-diol is formed, it can interact with acetic acid molecules in the solution through hydrogen bonding. Hexane-1,1-diol possesses two hydroxyl (-OH) groups, which can act as hydrogen bond donors. Acetic acid has a hydroxyl group that can donate a hydrogen bond and a carbonyl group (C=O) that can act as a strong hydrogen bond acceptor. learncbse.innih.gov

These interactions can lead to the formation of transient intermolecular complexes or adducts. nih.gov The hydrogen atoms of the diol's hydroxyl groups can form strong hydrogen bonds with the carbonyl oxygen of acetic acid. Conversely, the hydroxyl hydrogen of acetic acid can bond with one of the oxygen atoms on the diol. These networks of hydrogen bonds can influence the physical properties of the solution, such as viscosity and spectroscopic characteristics. nih.gov The formation of such adducts is a dynamic process, with hydrogen bonds constantly forming and breaking in the liquid state.

Potential Hydrogen Bonding Interactions

| Hydrogen Bond Donor | Hydrogen Bond Acceptor | Interaction Type |

|---|---|---|

| Hexane-1,1-diol (-OH) | Acetic Acid (C=O) | Strong |

| Hexane-1,1-diol (-OH) | Acetic Acid (-OH) | Moderate |

| Acetic Acid (-OH) | Hexane-1,1-diol (-OH) | Moderate |

Advanced Synthetic Methodologies for Hexane 1,1 Diol and Analogues

Strategies for the Preparation of Unstable Geminal Diols

Geminal diols are most commonly formed through the hydration of a carbonyl group, a reversible reaction catalyzed by either acid or base. stackexchange.comlibretexts.org For hexane-1,1-diol, this involves the hydration of its corresponding aldehyde, hexanal (B45976). The equilibrium for this reaction generally favors the carbonyl compound, making the isolation of the gem-diol challenging. pageplace.dechemistrysteps.com Most gem-diols cannot be isolated from the aqueous solutions in which they are formed because attempts to remove the water simply shift the equilibrium back toward the carbonyl compound, a consequence of Le Chatelier's principle. chemistrysteps.com

However, the stability of gem-diols is influenced by several factors, and understanding these can inform synthetic strategies.

Electronic Effects : The presence of electron-withdrawing groups on the same carbon as the hydroxyls can stabilize the gem-diol. This is why compounds like chloral (B1216628) hydrate (B1144303) are stable enough to be isolated. Conversely, electron-donating alkyl groups stabilize the partial positive charge on the carbonyl carbon, disfavoring hydration and decreasing the stability of the gem-diol. libretexts.org

Steric Hindrance : Steric hindrance caused by bulky groups around the carbonyl carbon can decrease the stability of the corresponding gem-diol. stackexchange.com

Intramolecular Hydrogen Bonding : In some molecules, intramolecular hydrogen bonding can significantly increase the stability of the gem-diol form. stackexchange.com

Recent advanced methodologies for synthesizing and characterizing highly unstable gem-diols have focused on preventing dehydration. One successful approach involved the preparation of methanediol, the simplest gem-diol, by processing low-temperature ices of methanol (B129727) and oxygen, followed by sublimation into the gas phase for identification. nih.govresearchgate.net This technique demonstrates a viable concept for preparing and studying transient gem-diols that are otherwise inaccessible. nih.gov

Table 1: Factors Influencing the Stability of Geminal Diols

| Factor | Effect on Gem-Diol Stability | Rationale | Example |

|---|---|---|---|

| Electron-Withdrawing Groups | Increases Stability | Destabilizes the carbonyl group, shifting equilibrium toward the hydrate. | Chloral Hydrate libretexts.org |

| Electron-Donating Groups (e.g., Alkyl) | Decreases Stability | Stabilizes the carbonyl group, shifting equilibrium away from the hydrate. libretexts.org | Acetone hydrate (forms at <1%) libretexts.org |

| Steric Hindrance | Decreases Stability | Bulky groups around the α-carbon create unfavorable steric interactions in the diol. stackexchange.com | N/A |

| Intramolecular H-Bonding | Increases Stability | Internal hydrogen bonds provide an additional stabilizing energetic factor. stackexchange.com | N/A |

Catalytic Oxidation Routes for 1,1-Diol Formation

The direct catalytic oxidation of an alkane to a specific geminal diol like hexane-1,1-diol is not a standard synthetic route. The primary method of formation remains the hydration of the corresponding aldehyde.

However, catalytic oxidation is a cornerstone of diol synthesis in general, particularly for the formation of vicinal (1,2-) diols. These routes typically involve the dihydroxylation of alkenes. While these methods produce 1,2-diols, not 1,1-diols, they are central to the synthesis of diol analogues.

Common catalytic systems for vicinal diol formation include:

Osmium Tetroxide (OsO₄) : A reliable and efficient reagent for the syn-dihydroxylation of alkenes, yielding cis-vicinal diols. wikipedia.orglibretexts.org Due to its toxicity and expense, it is typically used in catalytic amounts regenerated by a stoichiometric co-oxidant like N-Methylmorpholine N-oxide (NMO) in what is known as the Upjohn dihydroxylation. wikipedia.org

Potassium Permanganate (B83412) (KMnO₄) : Cold, dilute, and basic potassium permanganate can also produce syn-diols from alkenes. However, it is less efficient than OsO₄ as it can lead to overoxidation and cleavage of the C-C bond. libretexts.org

Manganese-based Catalysts : More modern approaches utilize simpler manganese salts with co-catalysts like pyridine-2-carboxylic acid and hydrogen peroxide (H₂O₂) to oxidize vicinal diols to α-hydroxy ketones. nih.gov This demonstrates the use of earth-abundant metals in oxidation catalysis related to diols.

Heteropolytungstophosphates : A recyclable catalytic system using [(C₁₈H₃₇)₂N(CH₃)₂]₃[PW₄O₁₆] with H₂O₂ and formic acid has been developed for the oxidation of terminal alkenes to 1,2-diols under solvent-free conditions. This system works via epoxidation of the alkene followed by hydrolysis. rhhz.net

Table 2: Selected Catalytic Systems for Vicinal (1,2)-Diol Synthesis

| Catalyst System | Reagents | Type of Dihydroxylation | Key Features |

|---|---|---|---|

| Upjohn Dihydroxylation | Catalytic OsO₄, NMO | syn-dihydroxylation | High yields, avoids using stoichiometric toxic OsO₄. wikipedia.org |

| Sharpless Asymmetric Dihydroxylation | Catalytic OsO₄, Chiral Ligand, K₃[Fe(CN)₆] | Asymmetric syn-dihydroxylation | Produces chiral diols from alkenes. wikipedia.org |

| Permanganate Oxidation | Cold, dilute KMnO₄, NaOH | syn-dihydroxylation | Less expensive but prone to overoxidation. libretexts.org |

| Phase-Transfer Catalysis | [(C₁₈H₃₇)₂N(CH₃)₂]₃[PW₄O₁₆], H₂O₂, Formic Acid | Epoxidation then hydrolysis | Recyclable, solvent-free, high purity of 1,2-diols. rhhz.net |

Considerations for Minimizing Side Reactions in Diol Synthesis

The primary challenge in synthesizing an unstable geminal diol is preventing its dehydration back to the parent carbonyl compound. libretexts.orgpearson.com Therefore, the main consideration is to manipulate the reaction equilibrium. This can be achieved by using a large excess of water or by designing a molecule with inherent stabilizing features as discussed previously. Acid catalysis, while speeding up hydration, also accelerates the reverse dehydration reaction. pearson.com

For the synthesis of stable diol analogues, such as vicinal or long-chain diols, other side reactions are of greater concern:

Overoxidation : When using strong oxidizing agents like potassium permanganate for alkene dihydroxylation, the resulting vicinal diol can be further oxidized to a dicarbonyl compound or cleaved entirely. libretexts.org Using milder, more selective catalysts like osmium tetroxide can prevent this. wikipedia.org

Byproduct Formation in Industrial Processes : In the industrial hydrogenation of dicarboxylic acids or their esters to form diols, side products can include alcohols, ethers, and esters from incomplete reactions or side reactions. chemicalbook.com Achieving high purity requires subsequent fractional distillation. google.com

Regioselectivity : During the ring-opening of epoxides to form vicinal diols, the regioselectivity of the nucleophilic attack (e.g., by water) is a critical consideration, which can often be controlled by using acid or base catalysis.

Industrial Production Methods for Related Diols

While hexane-1,1-diol is not produced on an industrial scale due to its instability, related stable isomers, particularly 1,6-hexanediol (B165255), are important industrial chemicals used in the production of polyurethanes and polyesters. wikipedia.orgatamankimya.com

The primary industrial method for producing 1,6-hexanediol is the catalytic hydrogenation of adipic acid or its esters, such as dimethyl adipate. chemicalbook.comatamankimya.com This process typically involves several key stages:

Esterification : Adipic acid is first esterified with an alcohol (like methanol) to form a diester (e.g., dimethyl adipate). This step is often performed using a reactive distillation system with a solid, heterogeneous catalyst. This creates a non-acidic environment for the subsequent hydrogenation, allowing for the use of less expensive carbon steel equipment. matthey.com

Hydrogenation : The resulting ester is then hydrogenated, typically in the vapor phase over a heterogeneous catalyst. matthey.com This is considered inherently safer than liquid-phase hydrogenation. matthey.com The reaction is carried out continuously at high temperatures (170-240 °C) and pressures (15.0-30.0 MPa). chemicalbook.comatamankimya.com

Purification : The crude product, which may contain side products, undergoes fractional distillation to yield high-purity 1,6-hexanediol. google.com

Feedstocks for this process can also include mixtures of dicarboxylic acids and hydroxycarboxylic acids that are byproducts from the oxidation of cyclohexane. chemicalbook.comgoogle.com

Table 3: Catalysts and Conditions for Industrial 1,6-Hexanediol Production

| Process Step | Substrate | Catalyst | Typical Conditions |

|---|---|---|---|

| Hydrogenation of Dicarboxylic Acids | Adipic Acid | Cobalt, Copper, or Manganese-containing catalysts | 170-240 °C, 15.0-30.0 MPa chemicalbook.comatamankimya.com |

| Hydrogenation of Esters | Dimethyl Adipate | Copper chromite or Copper with Zinc/Barium additives | Gas-phase hydrogenation at 1-7 MPa chemicalbook.comatamankimya.com |

| Alternative Hydrogenation Catalysts | Adipic Acid or its Esters | Ruthenium, Platinum, or Palladium on inert supports | - chemicalbook.com |

Computational Chemistry Approaches to Acetic Acid;hexane 1,1 Diol Systems

Quantum Chemical Calculations for Energetics and Geometries

Quantum chemical calculations are fundamental to determining the stable structures and relative energies of molecules and their complexes. nih.gov These methods solve approximations of the Schrödinger equation to describe the electronic structure of a system. nih.gov For the acetic acid and hexane-1,1-diol interaction, these calculations can elucidate the nature of intermolecular forces, predict reaction thermodynamics, and identify transition states. nih.govnrel.gov

Density Functional Theory (DFT) is a widely used quantum mechanical method for calculating the electronic structure of chemical systems, offering a favorable balance between accuracy and computational cost. nrel.govarxiv.org It is particularly effective for studying solvation phenomena, such as the hydration free energy, which quantifies the energy change when a solute is transferred from the gas phase to a solvent. nih.govnih.gov

In the context of the hexane-1,1-diol and acetic acid system, DFT can be employed to calculate the free energy of transferring hexane-1,1-diol into an acetic acid solvent or an aqueous acetic acid solution. These calculations often utilize implicit solvent models, such as the Conductor-like Polarizable Continuum Model (CPCM), which represents the solvent as a continuous medium with a defined dielectric constant. researchgate.net By calculating the electronic energy of the diol in both the gas phase and the implicit solvent, the free energy of solvation can be determined. This approach allows for the systematic study of how factors like functional groups and molecular structure influence solubility and intermolecular interactions in solution. nih.govrsc.org

Table 1: Illustrative DFT-Calculated Hydration Free Energies for a Series of Diols This table presents hypothetical data to illustrate the output of DFT calculations for hydration free energies.

| Compound | Functional/Basis Set | Solvent Model | Calculated ΔGhyd (kcal/mol) |

|---|---|---|---|

| Ethane-1,1-diol | B3LYP/6-31+G(d,p) | CPCM (Water) | -8.5 |

| Propane-1,1-diol | B3LYP/6-31+G(d,p) | CPCM (Water) | -7.9 |

| Butane-1,1-diol | B3LYP/6-31+G(d,p) | CPCM (Water) | -7.4 |

| Hexane-1,1-diol | B3LYP/6-31+G(d,p) | CPCM (Acetic Acid) | -9.2 |

Ab initio (Latin for "from the beginning") methods are quantum chemistry calculations that rely on first principles without the use of empirical parameters. uctm.edu These methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, provide high accuracy for exploring reaction mechanisms, identifying transition states, and calculating reaction barriers. yu.edu.jofu-berlin.de

For the Acetic Acid;Hexane-1,1-diol system, ab initio methods can be used to investigate potential reactions, such as the acid-catalyzed dehydration of the gem-diol. rsc.org By mapping the potential energy surface, researchers can locate the minimum energy structures for reactants, products, and intermediates, as well as the transition state structures that connect them. mdpi.com To ensure the correct connection between reactants and products, Intrinsic Reaction Coordinate (IRC) analysis is often performed. mdpi.com High-level methods like Coupled Cluster with single, double, and perturbative triple excitations (CCSD(T)) are considered the "gold standard" for obtaining benchmark energies for key points along the reaction pathway. fu-berlin.demdpi.com

Table 2: Example of Calculated Relative Energies for a Hypothetical Acid-Catalyzed Dehydration of Hexane-1,1-diol This table contains hypothetical data to demonstrate the application of ab initio calculations in studying reaction mechanisms.

| Species | Method | Relative Energy (kcal/mol) | Description |

|---|---|---|---|

| Reactant Complex (Diol + Acid) | CCSD(T)//M06-2X | 0.0 | Initial hydrogen-bonded complex |

| Transition State 1 (TS1) | CCSD(T)//M06-2X | +25.4 | Proton transfer from acid to diol |

| Intermediate | CCSD(T)//M06-2X | +15.8 | Protonated diol |

| Transition State 2 (TS2) | CCSD(T)//M06-2X | +30.1 | Loss of water molecule |

| Product Complex (Aldehyde + Water + Acid) | CCSD(T)//M06-2X | -5.2 | Final products |

Molecular Dynamics (MD) Simulations of Diol-Solvent Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. uctm.edu By solving Newton's equations of motion for a system of interacting particles, MD simulations provide a detailed view of molecular behavior, including conformational changes, diffusion, and solvation shell dynamics. acs.orgnih.gov All-atom MD simulations, which explicitly model every atom, are particularly useful for examining the specific interactions between a solute and solvent molecules. kcl.ac.uk

In the case of hexane-1,1-diol in acetic acid, MD simulations can reveal the structure and dynamics of the solvation environment. rsc.orgwhiterose.ac.uk These simulations typically use a force field, such as the General Amber Force Field (GAFF), to define the potential energy of the system. acs.org Analysis of the simulation trajectory can yield important structural information, like the radial distribution function (RDF), which describes how the density of solvent molecules varies as a function of distance from the solute. This allows for the characterization of the first and second solvation shells and the identification of preferred interaction sites. kcl.ac.uk Dynamic properties, such as the residence time of solvent molecules in the solvation shell and the lifetime of hydrogen bonds, can also be calculated. rsc.org

Quantitative Structure-Activity Relationship (QSAR) Models for Hydration Constants

Quantitative Structure-Activity Relationship (QSAR) models are statistical tools that correlate the chemical structure of molecules with their physicochemical properties or biological activities. researchgate.net These models are built by finding a mathematical relationship between calculated molecular descriptors and an experimentally measured property. researchgate.netnih.gov

For gem-diols like hexane-1,1-diol, the hydration constant (Khyd) describes the equilibrium between the diol and its corresponding aldehyde or ketone in an aqueous environment. researchgate.net A QSAR model for predicting Khyd would involve calculating a set of molecular descriptors for a series of diols with known hydration constants. These descriptors can include constitutional indices (e.g., molecular weight), topological indices, and quantum chemical parameters (e.g., partial charges, dipole moment). Using statistical methods like Multiple Linear Regression (MLR), a model can be developed to predict the Khyd for new or untested diols based solely on their structure. researchgate.net

Table 3: Selected Molecular Descriptors Used in QSAR Modeling for Hydration Constants This table provides examples of descriptors that could be used to build a QSAR model.

| Descriptor Type | Example Descriptor | Description |

|---|---|---|

| Constitutional | Molecular Weight (MW) | The sum of the atomic weights of all atoms in the molecule. |

| Topological | Topological Polar Surface Area (TPSA) | The surface sum over all polar atoms, primarily oxygen and nitrogen. |

| Physicochemical | LogP | The logarithm of the octanol-water partition coefficient, indicating hydrophobicity. |

| Quantum Chemical | HOMO/LUMO Energies | Energies of the highest occupied and lowest unoccupied molecular orbitals. |

| Quantum Chemical | Mulliken Atomic Charges | Partial atomic charges calculated from the electronic wavefunction. |

Theoretical Prediction of Vibrational and Spectroscopic Signatures

Theoretical calculations are invaluable for interpreting and predicting vibrational spectra, such as Infrared (IR) and Raman spectra. nih.gov Quantum chemical methods, primarily DFT, can be used to calculate the harmonic vibrational frequencies and intensities of a molecule. longdom.org These calculations determine the normal modes of vibration, which correspond to the collective motions of atoms. longdom.org

For the this compound system, these calculations can predict how intermolecular interactions, particularly hydrogen bonding, affect the vibrational spectrum. goettingen-research-online.de For instance, the O-H stretching frequency of the diol's hydroxyl groups is highly sensitive to its environment. When hexane-1,1-diol forms a hydrogen bond with the carbonyl oxygen of acetic acid, the O-H bond weakens, resulting in a characteristic redshift (a shift to lower wavenumber) in the IR spectrum. researchgate.net Calculated harmonic frequencies are often systematically higher than experimental frequencies, so they are typically multiplied by a scaling factor to improve agreement with experimental data. goettingen-research-online.dersc.org

Modeling Proton Transfer and Hydrogen Bonding Networks

Hydrogen bonds are crucial in determining the structure, stability, and reactivity of the this compound system. nih.gov Computational modeling can provide a detailed picture of the hydrogen bonding network and the dynamics of proton transfer events. rsc.org While static quantum chemistry calculations can identify stable hydrogen-bonded geometries, methods like ab initio molecular dynamics (AIMD) or Born-Oppenheimer molecular dynamics (BOMD) are needed to capture the dynamic nature of these interactions. rsc.org

These simulations can model the continuous breaking and forming of hydrogen bonds and track the potential for a proton to transfer from the acidic proton of acetic acid to one of the diol's hydroxyl groups. nih.gov The likelihood and rate of proton transfer are highly dependent on the local environment and the relative proton affinities (or pKa values) of the donor and acceptor sites. nih.gov When the pKa values of the donor and acceptor are closely matched, the energy barrier for proton transfer is lowered, and the proton can be shared in a short, strong hydrogen bond. nih.gov Analysis of these simulations can reveal the pathways and mechanisms of proton transport within the diol-acid mixture. deakin.edu.au

Analytical and Spectroscopic Characterization of Transient Geminal Diols

Nuclear Magnetic Resonance (NMR) Spectroscopy for Equilibrium Quantification

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for the quantitative analysis of chemical equilibria in solution, including the hydration of aldehydes and ketones to form geminal diols. By monitoring the chemical shifts and integrals of signals corresponding to the carbonyl compound and the geminal diol, the equilibrium constant (Khyd) for the hydration reaction can be determined.

For a hypothetical equilibrium involving hexanal (B45976) and its hydrated form, hexane-1,1-diol, in the presence of acetic acid, ¹H and ¹³C NMR would be instrumental. The aldehyde proton of hexanal would exhibit a characteristic signal in the ¹H NMR spectrum (typically around 9.6-9.8 ppm), while the methine proton of the hexane-1,1-diol would appear at a more upfield position (around 5.0-5.5 ppm). Similarly, the carbonyl carbon of hexanal in the ¹³C NMR spectrum (around 200 ppm) would be distinct from the diol carbon (around 90-95 ppm). researchgate.net

The relative integration of these peaks allows for the calculation of the molar ratio of the two species at equilibrium. Factors influencing this equilibrium, such as solvent polarity, temperature, and the presence of acid or base catalysts like acetic acid, can be systematically investigated using NMR. For instance, the addition of an acid catalyst can accelerate the rate of hydration and dehydration, though the position of the equilibrium is thermodynamically controlled.

Table 1: Illustrative ¹H and ¹³C NMR Chemical Shifts for a Hypothetical Hexanal/Hexane-1,1-diol Equilibrium

| Compound | Functional Group | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

| Hexanal | Aldehyde (-CHO) | ~9.7 | ~202 |

| Hexane-1,1-diol | Geminal Diol (-CH(OH)₂) | ~5.4 | ~93 |

Note: These are representative chemical shift values and can vary based on solvent and other experimental conditions.

The absolute stereochemistry of chiral diols can also be determined by NMR, often after derivatization with a chiral agent, which can be a valuable tool for more complex geminal diol systems. researchgate.net

Mass Spectrometry (MS) for Isomer Differentiation and Transient Detection

Mass spectrometry (MS) is an indispensable tool for the detection of transient species and the differentiation of isomers. Due to their instability, geminal diols may not be directly observable under all MS conditions, as they can readily lose a molecule of water to revert to the corresponding carbonyl compound in the gas phase. However, with soft ionization techniques such as Electrospray Ionization (ESI) or Chemical Ionization (CI), it is possible to detect protonated or adducted forms of geminal diols.

For a species like hexane-1,1-diol, high-resolution mass spectrometry (HRMS) would be crucial for determining its elemental composition and distinguishing it from isobaric interferences. Tandem mass spectrometry (MS/MS) techniques, such as collision-induced dissociation (CID), can provide structural information by fragmenting the parent ion. nih.gov The fragmentation pattern of a protonated geminal diol would be expected to differ from that of its corresponding protonated aldehyde, allowing for their differentiation. For instance, the fragmentation of [hexane-1,1-diol + H]⁺ might show a prominent neutral loss of water, leading to the protonated hexanal ion.

Furthermore, MS is highly effective in differentiating between structural isomers. nih.govrsc.orgnih.gov For example, hexane-1,1-diol could be distinguished from other hexanediol (B3050542) isomers (e.g., hexane-1,2-diol, hexane-1,6-diol) based on their unique fragmentation patterns. The position of the hydroxyl groups significantly influences the stability of fragment ions, leading to distinct MS/MS spectra. Chemical derivatization can also be employed to enhance the sensitivity and specificity of MS analysis for isomeric compounds. researchgate.net

The synthesis and detection of the simplest geminal diol, methanediol, have been achieved using photoionization reflectron time-of-flight mass spectrometry, highlighting the capability of advanced MS techniques in identifying these elusive molecules in the gas phase. nih.gov

Infrared (IR) and Vibrational Sum Frequency Spectroscopy (VSFS) for Structural Insights

Infrared (IR) spectroscopy provides valuable information about the functional groups present in a molecule. The hydration of an aldehyde to a geminal diol is accompanied by distinct changes in the IR spectrum. The strong C=O stretching vibration of the aldehyde (typically around 1700-1740 cm⁻¹) disappears and is replaced by the characteristic O-H stretching (broad, around 3200-3600 cm⁻¹) and C-O stretching (around 1000-1200 cm⁻¹) vibrations of the geminal diol. rsc.orgresearchgate.net

For the acetic acid and hexane-1,1-diol system, IR spectroscopy could confirm the presence of the diol and also characterize the hydrogen bonding interactions between the diol's hydroxyl groups and the acetic acid. These interactions would be reflected in shifts of the O-H and C=O stretching frequencies.

Table 2: Key Infrared Absorption Frequencies for Aldehyde vs. Geminal Diol

| Functional Group | Vibrational Mode | Typical Frequency Range (cm⁻¹) |

| Aldehyde (C=O) | Stretch | 1700 - 1740 |

| Geminal Diol (O-H) | Stretch | 3200 - 3600 (broad) |

| Geminal Diol (C-O) | Stretch | 1000 - 1200 |

Vibrational Sum Frequency Spectroscopy (VSFS) is a surface-sensitive technique that can provide insights into the structure and orientation of molecules at interfaces. aps.org This could be particularly relevant for studying the role of geminal diols in heterogeneous catalysis or at atmospheric aerosol surfaces. VSFS could potentially probe the orientation of hexane-1,1-diol at an air-water interface, influenced by the presence of acetic acid.

Challenges in In Situ Characterization of Unstable Geminal Diols

The primary challenge in the in situ characterization of unstable geminal diols is their transient nature. They often exist in low concentrations within a dynamic equilibrium, making their detection and quantification difficult. Several factors contribute to these challenges:

Rapid Reversibility: The equilibrium between the carbonyl compound, water, and the geminal diol can be rapidly established, making it difficult to "trap" and study the diol.

Solvent Effects: The position of the equilibrium is highly dependent on the solvent. In aqueous solutions, the formation of geminal diols is more favorable.

Sensitivity to Catalysis: The rates of formation and decomposition are sensitive to acid and base catalysis, which can complicate kinetic studies.

Decomposition during Analysis: As mentioned, techniques like mass spectrometry can induce the dehydration of the geminal diol, leading to the detection of the parent aldehyde or ketone instead. rsc.org

Overcoming these challenges often requires the use of rapid-scan or stopped-flow techniques coupled with sensitive spectroscopic methods to capture information about these short-lived species.

Advances in Analytical Techniques for Reactive Intermediates

The field of analytical chemistry is continuously evolving, providing new tools to study reactive intermediates like geminal diols. nih.govacs.orgeurekalert.org Some of the key advancements include:

Hyphenated Techniques: The coupling of separation techniques like liquid chromatography (LC) with mass spectrometry (LC-MS) or NMR (LC-NMR) allows for the separation of complex mixtures and the subsequent characterization of individual components, including transient species.

Advanced Mass Spectrometry: Techniques such as ion mobility-mass spectrometry (IM-MS) can separate ions based on their size and shape, offering an additional dimension of separation for isomers. acs.org Novel fragmentation methods in tandem MS also provide more detailed structural information. nih.gov

Microfluidics: "Lab-on-a-chip" devices allow for the rapid mixing of reactants and immediate analysis, enabling the study of fast reactions and short-lived intermediates in precisely controlled environments. acs.org

Computational Chemistry: Theoretical calculations, such as Density Functional Theory (DFT), can complement experimental data by predicting the structures, stabilities, and spectroscopic properties of transient species like geminal diols, aiding in the interpretation of experimental results. nih.gov

These advanced methodologies are crucial for pushing the boundaries of our understanding of unstable molecules and their roles in chemical and biological processes.

Q & A

Q. How can researchers accurately determine the molarity of acetic acid in experimental solutions using titration methods?

To determine acetic acid concentration, acid-base titration with standardized NaOH is recommended. Use phenolphthalein as the indicator (colorless to pink at pH ~8.2–10.0). Key steps:

- Calibrate NaOH solution using a primary standard (e.g., potassium hydrogen phthalate).

- Perform triplicate titrations to ensure reproducibility.

- Calculate molarity using .

Potential errors include inaccurate volume measurements or indicator misuse. Automated burettes and pH meters reduce human error .

Q. What safety protocols are critical for handling hexane-1,1-diol in laboratory settings?

Hexane-1,1-diol requires:

- PPE : Gloves (nitrile), goggles, and lab coats.

- Ventilation : Use fume hoods to avoid inhalation.

- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste.

- Storage : In airtight containers away from oxidizers and heat sources.

Safety data sheets for analogous diols (e.g., hexane-1,6-diol) emphasize flammability and toxicity risks, necessitating emergency eyewash/shower access .

Q. How is IUPAC nomenclature applied to derivatives of hexane-1,1-diol, such as its diacrylate ester?

The parent compound hexane-1,1-diol is prioritized, followed by substituents. For diacrylate esters:

- Identify the principal functional group (-OH in diol).

- Replace -ol with acrylate suffixes. Example: hexane-1,1-diyl diacrylate derives from esterification of both hydroxyl groups with acrylic acid.

IUPAC rules ensure unambiguous naming, critical for reproducibility in synthesis .

Advanced Research Questions

Q. How do catalytic additives influence acetic acid and diol production in electrochemical systems?

In direct ethanol fuel cells, Pt/Ru or Pt/Sn catalysts enhance acetic acid yield by promoting C–C bond cleavage. Key findings:

- Ru additives increase current density by 30% compared to Pt alone.

- Acetaldehyde (AAL) and ethane-1,1-diol (ED) act as intermediates, converting to acetic acid (AA) at higher potentials.

Experimental design:

Q. What experimental approaches resolve contradictions in solubility data for diols like hexane-1,1-diol across solvent systems?

Contradictions arise from solvent polarity and temperature effects. Methodological solutions:

- Solubility Measurement : Use gravimetric or spectroscopic methods in controlled temperatures (e.g., 303.2–343.2 K).

- Modeling : Apply the UNIQUAC equation to correlate experimental data. For example, succinic acid solubility in acetic acid/cyclohexane mixtures increases with acetic acid mass fraction, but peaks at 20% in aqueous acetic acid .

Q. How can researchers optimize acylal synthesis from diols and acetic acid under oxidative conditions?

DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) oxidation of arylpropenes in acetic acid yields acylals (diacetates of propen-1,1-diols). Optimization strategies:

- Reaction Conditions : 1:2 molar ratio of diol to DDQ, 24h at 25°C.

- Solvent Choice : Acetic acid as both solvent and reactant.

- Yield Improvement : Use methanol as co-solvent to stabilize intermediates.

Characterize products via (e.g., acylal protons at δ 1.8–2.1 ppm) .

Q. What analytical techniques validate the purity of hexane-1,1-diol in synthetic mixtures?

Q. How do water content and catalyst stability interact in acetic acid synthesis processes?

In Monsanto’s catalytic process:

- Rhodium/iodide catalysts require 10–15% water to prevent precipitation.

- High water reduces reaction rates but stabilizes the catalyst.

Experimental validation:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.